tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a chemical compound with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Mechanism of Action
Target of Action
It is known that boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound, being a boronic ester, is likely to participate in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The suzuki–miyaura reaction, in which this compound is likely to participate, is a key process in the synthesis of many biologically active compounds .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
It is known that boronic acids and their esters are often used in the design of new drugs and drug delivery devices , suggesting that the compound could have a wide range of potential effects depending on its specific application.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as pH. It has been noted that the rate of hydrolysis of boronic pinacol esters, such as this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes in environments with different pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:
Boronic Acid Formation: : The starting material, 3-fluorophenylboronic acid, is first converted to its corresponding boronic acid derivative.
Protection: : The boronic acid derivative is then protected using tert-butyl carbamate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions , such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: : Palladium-based catalysts are commonly used in these reactions.
Solvents: : Organic solvents like toluene or dimethylformamide (DMF) are typically employed.
Conditions: : Reactions are often conducted under an inert atmosphere (e.g., nitrogen) and at elevated temperatures.
Major Products Formed
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is extensively used in scientific research due to its versatility:
Chemistry: : It serves as a building block in the synthesis of complex organic molecules.
Biology: : It is used in the development of bioactive compounds and probes for biological studies.
Medicine: : It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: : It is utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is unique due to its specific structural features, such as the presence of the fluoro group and the tert-butyl carbamate protection. Similar compounds include:
Tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
These compounds share similar applications but differ in their substituents, which can affect their reactivity and properties.
Properties
IUPAC Name |
tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-12(13(19)10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNYBWTRBHWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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